molecular formula C11H19NO5 B13401143 1-tert-butyl 2-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

1-tert-butyl 2-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B13401143
M. Wt: 245.27 g/mol
InChI Key: MZMNEDXVUJLQAF-GVHYBUMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl 2-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS 114676-69-6) is a chiral pyrrolidine derivative widely used as a synthetic intermediate in pharmaceuticals and asymmetric catalysis. Its structure features a hydroxyl group at the 4R position of the pyrrolidine ring, protected by a tert-butyl carbamate (Boc) at the N1 position and a methyl ester at the C2 carboxyl group. This compound is critical in synthesizing bioactive molecules, particularly peptidomimetics and enzyme inhibitors, due to its rigid bicyclic framework and stereochemical control .

Key Physical Properties (from ):

  • Molecular Formula: C₁₁H₁₉NO₅
  • Molecular Weight: 245.27 g/mol
  • Storage: Typically stored at 2–8°C under inert gas.
  • Synthesis: Prepared via esterification of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid with Boc and methyl ester protecting groups under basic conditions .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8?/m1/s1

InChI Key

MZMNEDXVUJLQAF-GVHYBUMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC1C(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with a chiral pyrrolidine precursor, such as (2R,4R)-4-hydroxyproline derivatives, which serve as the backbone for stereochemical fidelity. The initial step involves protecting the amino and hydroxyl groups to prevent undesired side reactions.

Protection of Functional Groups

  • Boc Protection: The amino group at the nitrogen atom of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions, forming a Boc-protected intermediate. This step ensures the amino group remains inert during subsequent reactions.

  • Esterification: The hydroxyl group at the 4-position is esterified with methyl or other suitable esters using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents such as dichloromethane or acetonitrile. Reaction conditions are optimized at low temperatures (~0°C to room temperature) to prevent epimerization.

Stereoselective Hydroxylation

Achieving the (4R) stereochemistry involves asymmetric synthesis techniques:

  • Chiral Catalysis: Use of chiral catalysts or auxiliaries, such as chiral ligands or enzymatic resolution, enhances stereoselectivity.
  • Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of precursor compounds can selectively generate the (4R)-hydroxyl configuration.

Final Deprotection and Purification

  • Deprotection: Removal of protecting groups, such as Boc, is achieved via acidolysis using trifluoroacetic acid (TFA) under controlled conditions.
  • Purification: The crude product is purified through column chromatography, recrystallization, or preparative HPLC to obtain high stereochemical purity (>98% enantiomeric excess).

Reaction Parameters and Their Influence on Stereochemical Purity

Parameter Impact
Temperature Elevated temperatures (>40°C) risk epimerization of the hydroxyl stereocenter. Maintaining low temperatures (~0-25°C) during esterification and protection steps preserves stereochemistry.
Solvent Polar aprotic solvents such as dichloromethane or acetonitrile facilitate esterification and protect against racemization.
Catalyst Choice Chiral catalysts or enzymatic resolution significantly improve enantiomeric excess, often exceeding 98%.
Reaction Time Prolonged reaction times can lead to racemization; thus, optimized reaction durations are critical.

Data Table: Summary of Preparation Methods

Step Reagents & Conditions Purpose Stereochemical Control Typical Yield (%)
Boc protection Boc2O, base (e.g., triethylamine), low temperature (~0°C) Protect amino group High stereoselectivity 85-95
Esterification DCC, DMAP, methyl alcohol, dichloromethane, 0-25°C Attach methyl ester to hydroxyl group Maintains stereochemistry 80-90
Asymmetric hydroxylation Chiral catalysts or enzymatic methods Induce (4R) stereochemistry >98% enantiomeric excess 90-95
Deprotection TFA, room temperature Remove Boc protecting group Preserves stereochemistry 85-95
Purification Column chromatography or recrystallization Isolate pure compound Ensures stereochemical purity 80-90

Chemical Reactions Analysis

Hydrochloride undergoes several types of chemical reactions:

    Acid-Base Reactions: Hydrochloride reacts with bases to form salts and water.

    Reactions with Metals: Hydrochloride reacts with active metals to produce chlorides and hydrogen gas.

    Reactions with Carbonates: Hydrochloride reacts with carbonates to produce chlorides, water, and carbon dioxide.

Mechanism of Action

The mechanism of action of hydrochloride depends on its specific application. These ions can then participate in various chemical reactions, such as acid-base neutralization and redox reactions .

Comparison with Similar Compounds

(a) Diastereomers with 4S Configuration

  • 4R). Impacts hydrogen-bonding interactions and enzyme binding. For example, in LYMTACs (lysosome-targeting chimeras), 4S derivatives are used to modulate protein degradation pathways . Synthesis: Generated via analogous routes but with different starting materials or chiral catalysts .

(b) Epimeric Fluorinated Derivatives

  • 1-tert-butyl 2-methyl (4R)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS 203866-18-6): Replaces the hydroxyl group with fluorine, enhancing metabolic stability and lipophilicity. Applications: Used in positron emission tomography (PET) tracer synthesis, such as cis- and trans-4‑[¹⁸F]fluoro‑L‑proline derivatives . Synthesis: Achieved via hydroxyl-to-fluorine substitution using morpholinosulfur trifluoride (MOST) or DAST .

Substituent-Modified Analogs

(a) 4-Amino Derivatives

  • 1-tert-butyl 2-methyl (4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS 171110-72-8): The hydroxyl group is replaced with an amino group, introducing nucleophilic reactivity for coupling reactions. Applications: Key intermediate in smoothened (SMO) inhibitors like PF-04449913, which target hedgehog signaling pathways .

(b) 4-Methyl and Alkylated Derivatives

  • 1-tert-butyl 2-methyl (4R)-4-methylpyrrolidine-1,2-dicarboxylate :
    • The hydroxyl group is substituted with a methyl group, increasing steric bulk and hydrophobicity.
    • Synthesis: Prepared via BH₃·DMS-mediated reduction of methyl pyroglutamate derivatives .

Ester Group Variations

(a) Benzyl Ester Derivatives

  • 2-Benzyl 1-tert-butyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS 89813-47-8): The methyl ester is replaced with a benzyl group, altering solubility (logP increases by ~1.5 units) and enabling selective deprotection under hydrogenolysis. Applications: Used in synthesizing EP300/CBP acetyltransferase inhibitors .

(b) Di-tert-butyl Derivatives

  • Di-tert-butyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate :
    • Both carboxyl groups are protected with tert-butyl esters, enhancing steric protection and thermal stability.
    • Synthesis: Prepared via double esterification of 4-hydroxyproline .

Comparative Analysis Table

Compound CAS No. Substituent (Position 4) Ester Groups Key Applications
Target Compound 114676-69-6 Hydroxyl (4R) Methyl, tert-butyl Peptidomimetics, enzyme inhibitors
4S-Hydroxyl Diastereomer N/A Hydroxyl (4S) Methyl, tert-butyl LYMTACs for protein degradation
4-Fluoro Derivative 203866-18-6 Fluorine (4R) Methyl, tert-butyl PET tracers
4-Amino Derivative (HCl salt) 171110-72-8 Amino (4S) Methyl, tert-butyl SMO inhibitors
Benzyl Ester Analog 89813-47-8 Hydroxyl (4R) Benzyl, tert-butyl EP300/CBP inhibitors

Research Findings and Trends

  • Stereochemical Impact : The 4R configuration in the target compound favors specific interactions with proteases and kinases, as seen in EP300/CBP inhibitor synthesis . In contrast, 4S analogs are preferred for lysosomal protein relocalization .
  • Fluorine Substitution : Fluorinated derivatives exhibit improved blood-brain barrier penetration, making them valuable in CNS-targeting therapeutics .
  • Amino Group Utility: 4-Amino derivatives serve as versatile intermediates for reductive amination, enabling rapid diversification in drug discovery .

Biological Activity

1-tert-butyl 2-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, also known as N-Boc-cis-4-hydroxy-D-proline methyl ester, is a compound of significant interest due to its biological activity and applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, and potential therapeutic uses of this compound, supported by data tables and relevant case studies.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 114676-69-6
  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.27 g/mol

Structural Characteristics

The compound features a pyrrolidine ring with two carboxylate groups and a tert-butyl group that enhances its lipophilicity. This structure is crucial for its interaction with biological targets.

This compound exhibits several biological activities:

  • Anticancer Activity : The compound has been investigated for its potential in inhibiting cancer cell proliferation. Studies indicate that it may interfere with specific signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Research suggests that it may provide neuroprotection by modulating neurotransmitter systems, particularly in models of neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies have shown efficacy against certain bacterial strains, highlighting its potential as an antimicrobial agent.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Neuroprotection : In a model of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta accumulation and improved cognitive function in treated mice compared to controls .
  • Antimicrobial Testing : A recent investigation found that the compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveReduced amyloid-beta levels
AntimicrobialEffective against Staphylococcus aureus
PropertyValue
Molecular Weight245.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Q & A

Q. Critical Parameters :

ParameterImpact
TemperatureHigher temps (>40°C) risk epimerization of the (4R)-center .
SolventPolar aprotic solvents (e.g., THF, DCM) favor esterification kinetics .
CatalystEnzymatic catalysts (e.g., lipases) improve enantiomeric excess (ee >98%) .

How can researchers confirm the stereochemical integrity of the (4R)-hydroxyl group post-synthesis?

Advanced Analytical Validation
Combined spectroscopic and computational methods are essential:

  • X-ray Crystallography : Resolves absolute configuration (e.g., crystal structure in shows (2S,4R) configuration) .
  • NMR Spectroscopy : 1^1H-NMR coupling constants (J3,4J_{3,4} and J4,5J_{4,5}) correlate with chair/boat conformations of the pyrrolidine ring .
  • DFT Calculations : Predict vibrational frequencies (IR) and 13^{13}C-NMR chemical shifts to validate experimental data .

Data Interpretation Tip : Discrepancies in NOESY correlations may indicate partial epimerization during synthesis.

What methodological strategies resolve contradictions in reported biological activity data for this compound?

Advanced Data Contradiction Analysis
Disparities in bioactivity often arise from:

  • Substituent Effects : The (4R)-hydroxyl group’s hydrogen-bonding capacity vs. trifluoromethyl analogs (e.g., vs. 4) .
  • Assay Conditions : pH-dependent hydrolysis of esters alters bioavailability. For example, the tert-butyl ester is stable in neutral buffers but hydrolyzes in acidic environments (t½ = 2.5 hrs at pH 3) .

Q. Resolution Workflow :

Control Experiments : Compare activity under standardized conditions (pH 7.4, 37°C).

Metabolite Profiling : Use LC-MS to identify hydrolyzed byproducts (e.g., free hydroxyl-pyrrolidine).

Docking Studies : Molecular dynamics simulations (e.g., in ) clarify target binding modes .

How does the (4R)-hydroxyl group influence reactivity in downstream functionalization?

Advanced Reaction Mechanism
The hydroxyl group enables selective derivatization:

  • Protection/Deprotection : TBS or acetyl protection for amine/ester modifications .
  • Oxidation : TEMPO/NaClO oxidizes the hydroxyl to a ketone, enabling imine formation .
  • Biological Probes : Conjugation with fluorescent tags via Mitsunobu reactions (e.g., rhodamine-B) .

Q. Reactivity Table :

ReactionYield (%)Selectivity
Acetylation85C4-OH > N1
Oxidation72C4-OH only
Glycosylation58β-anomer favored

What experimental design principles optimize enantioselective synthesis for scale-up?

Advanced Process Chemistry
Apply Quality-by-Design (QbD) and Design of Experiments (DoE):

  • Critical Quality Attributes (CQAs) : Enantiomeric excess (ee), yield, purity.
  • Factors : Catalyst loading, temperature, solvent polarity.
  • Statistical Models : Central Composite Design (CCD) reduces trial runs by 40% .

Case Study :
A 32^2 factorial design (Catalyst: 5–15 mol%; Temp: 25–45°C) identified optimal conditions: 10 mol% catalyst at 30°C (ee = 99.2%, yield = 88%) .

How can computational methods predict the compound’s stability under varying storage conditions?

Q. Advanced Stability Modeling

  • DFT/MD Simulations : Calculate hydrolysis activation energies (ΔG‡) for esters. Tert-butyl esters show ΔG‡ = 28.5 kcal/mol vs. 22.3 kcal/mol for methyl esters .
  • Accelerated Stability Testing : Store at 40°C/75% RH; monitor degradation via HPLC.

Q. Guidelines :

ConditionDegradation Rate
25°C, dry<1% over 6 months
40°C, humid15% in 3 months

What are the limitations of current biological activity assays for this compound?

Q. Advanced Assay Critique

  • False Positives : Ester hydrolysis generates bioactive metabolites, confounding IC50_{50} measurements .
  • Membrane Permeability : LogP = 1.2 limits cellular uptake; use prodrug strategies (e.g., phosphate esters) .
  • Target Specificity : Off-target binding to CYP450 isoforms (e.g., CYP3A4 inhibition at 10 µM) .

Q. Recommendations :

  • Include hydrolysis-resistant analogs as controls.
  • Use SPR or ITC for direct binding affinity measurements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.